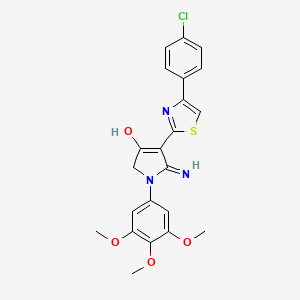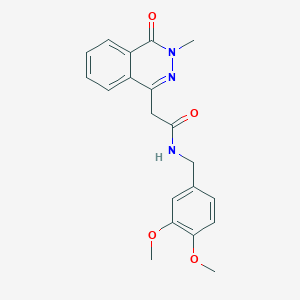
5-amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3(2H)-one is a complex organic compound featuring a pyrrole core substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3(2H)-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Thiazole Ring: Starting with 4-chlorobenzaldehyde and thiourea, the thiazole ring is formed through a cyclization reaction under acidic conditions.
Pyrrole Ring Construction: The thiazole derivative is then reacted with 3,4,5-trimethoxyphenylacetic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the pyrrole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the thiazole ring, potentially leading to ring opening.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially the trimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or ring-opened products.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.
Medicine
Medically, this compound shows potential as a lead compound for the development of new drugs, particularly in the treatment of diseases where thiazole and pyrrole derivatives have shown efficacy, such as cancer and bacterial infections.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, given its aromatic and heterocyclic nature.
作用機序
The mechanism of action of 5-amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, depending on the application. The compound’s effects are mediated through binding to these targets, altering their function or activity.
類似化合物との比較
Similar Compounds
4-(4-chlorophenyl)thiazol-2-yl derivatives: These compounds share the thiazole ring and chlorophenyl group but differ in other substituents.
1-(3,4,5-trimethoxyphenyl)pyrroles: These compounds share the pyrrole and trimethoxyphenyl groups but lack the thiazole ring.
Uniqueness
The uniqueness of 5-amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3(2H)-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research and industrial applications.
特性
分子式 |
C22H20ClN3O4S |
|---|---|
分子量 |
457.9 g/mol |
IUPAC名 |
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(3,4,5-trimethoxyphenyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C22H20ClN3O4S/c1-28-17-8-14(9-18(29-2)20(17)30-3)26-10-16(27)19(21(26)24)22-25-15(11-31-22)12-4-6-13(23)7-5-12/h4-9,11,24,27H,10H2,1-3H3 |
InChIキー |
IMSNANBJHHGCLJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 1-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12161332.png)
![N-(4-bromophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B12161338.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12161343.png)
![N-(2-chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12161346.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12161348.png)
![1-(4-Chloro-2-methyl-phenoxy)-3-[4-(4-fluoro-phenyl)-piperazin-1-yl]-propan-2-ol](/img/structure/B12161373.png)
![methyl N-{4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl}glycinate](/img/structure/B12161375.png)
![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-2-phenoxyacetamide](/img/structure/B12161383.png)
![4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide](/img/structure/B12161384.png)
![(5Z)-3-(4-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12161392.png)
![2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(2-methylpropyl)propanamide](/img/structure/B12161393.png)
![4-[(4-ethoxyphenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12161395.png)
